molecular formula C11H9BrN6O B12737106 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- CAS No. 141300-20-1

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)-

Cat. No.: B12737106
CAS No.: 141300-20-1
M. Wt: 321.13 g/mol
InChI Key: RKBAMNSAZUYMRW-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component microwave-assisted synthesis has been developed, which involves the reaction of methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, and primary amines . Another method involves ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave-assisted and ultrasonic-assisted techniques can be adapted for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities. For example, the substitution of the bromophenyl group can lead to compounds with enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the compound’s ability to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- is unique due to its specific substitution pattern, which enhances its biological activity. The presence of the bromophenyl and amino groups contributes to its potent anticancer properties, making it a valuable compound for further research and development .

Properties

CAS No.

141300-20-1

Molecular Formula

C11H9BrN6O

Molecular Weight

321.13 g/mol

IUPAC Name

5-amino-6-(4-bromoanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H9BrN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17)

InChI Key

RKBAMNSAZUYMRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Br

Origin of Product

United States

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